
2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione is a brominated organic compound It is characterized by the presence of four bromine atoms and two methyl groups attached to an octane backbone with two ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-tetrabromo-2,7-dimethyloctane-3,6-dione typically involves the bromination of 2,7-dimethyloctane-3,6-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where 2,7-dimethyloctane-3,6-dione is reacted with bromine in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 2,4,5,7-tetrabromo-2,7-dimethyloctane-3,6-diol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,5,7-tetrabromo-2,7-dimethyloctane-3,6-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and ketone groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structural features and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabromobisphenol A: Another brominated compound used as a flame retardant.
2,2’,6,6’-Tetrabromo-4,4’-isopropylidenediphenol: Similar in terms of bromination and industrial applications.
Uniqueness
2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione is unique due to its specific substitution pattern and the presence of both bromine atoms and ketone groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
62738-23-2 |
|---|---|
Molekularformel |
C10H14Br4O2 |
Molekulargewicht |
485.83 g/mol |
IUPAC-Name |
2,4,5,7-tetrabromo-2,7-dimethyloctane-3,6-dione |
InChI |
InChI=1S/C10H14Br4O2/c1-9(2,13)7(15)5(11)6(12)8(16)10(3,4)14/h5-6H,1-4H3 |
InChI-Schlüssel |
ZTPZYTHIKMWQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C(C(C(=O)C(C)(C)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


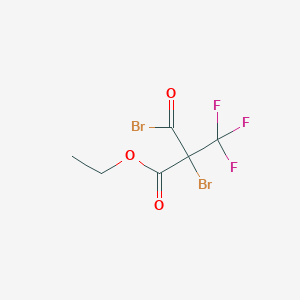
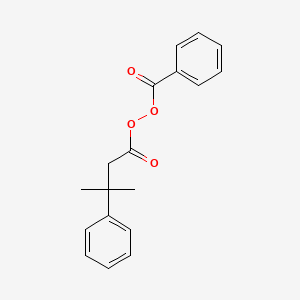

![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)
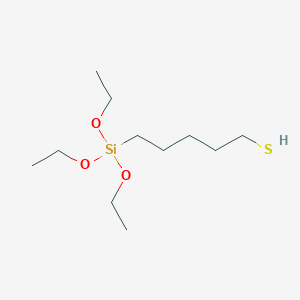
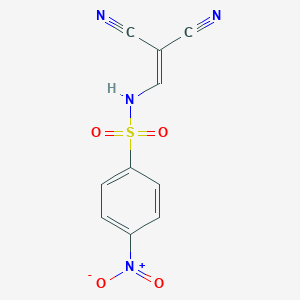
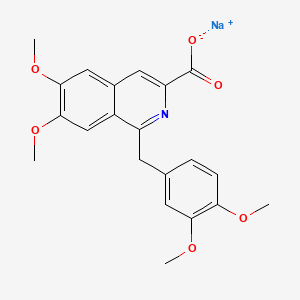
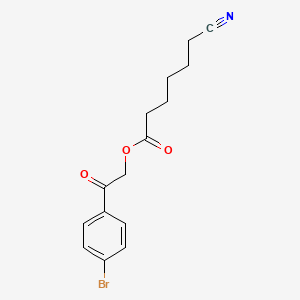
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)

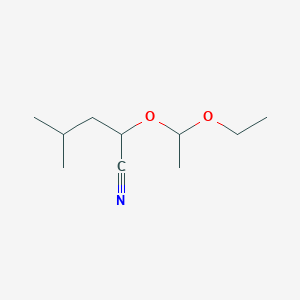
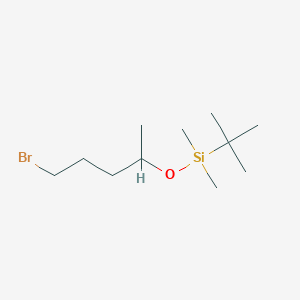
![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
